molecular formula C8H4Br2ClF B1458817 2-(2,2-Dibromovinyl)-1-chloro-3-fluorobenzene CAS No. 1468662-00-1

2-(2,2-Dibromovinyl)-1-chloro-3-fluorobenzene

Cat. No. B1458817
M. Wt: 314.37 g/mol
InChI Key: ZJPCIHNRXBMLST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “2-(2,2-Dibromovinyl)-1-chloro-3-fluorobenzene” is likely a halogenated organic compound. Halogenated compounds are widely used in many fields, including medicine, agriculture, and manufacturing .


Molecular Structure Analysis

The molecular structure of “2-(2,2-Dibromovinyl)-1-chloro-3-fluorobenzene” would consist of a benzene ring substituted with a chloro, a fluoro, and a dibromovinyl group .


Chemical Reactions Analysis

As a halogenated compound, “2-(2,2-Dibromovinyl)-1-chloro-3-fluorobenzene” would be expected to undergo reactions typical of such compounds, such as nucleophilic substitution or elimination .

Scientific Research Applications

Application 1: Synthesis of 4-(2,2-dibromovinyl)phenol and its one-pot esterification

  • Summary of Application: This compound is used in the synthesis of trisubstituted alkenes of defined stereochemistry by transition-metal-catalyzed site-selective monoarylation and monoalkylation reactions .
  • Methods of Application: The reaction of 4-hydroxybenzaldehyde with carbon tetrabromide under an improved Corey–Fuchs condition could proceed smoothly . The expected product 4-(2,2-dibromovinyl)phenol is unstable, but its derivatives are more stable .
  • Results or Outcomes: The in situ treatment of 4-(2,2-dibromovinyl)phenol with a diverse range of acids in the presence of dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) gave the corresponding esters in high yields .

Application 2: Electrochemical Procedures

  • Summary of Application: Alkynes, such as 2-(2,2-dibromovinyl)naphthalene, play a key role in many chemical transformations, and a growing attention has been recently paid to its electrochemical reactivity .
  • Methods of Application: The electrochemical reduction of 2-(2,2-dibromovinyl)naphthalene in a DMF solution (Pt cathode) yields selectively 2-ethynylnaphthalene or 2-(bromoethynyl)naphthalene in high yields, depending on the electrolysis conditions .
  • Results or Outcomes: The 2-(2,2-dibromovinyl)naphthalene was chosen as model substrate, that in a DMF solution (Pt cathode) provided selectively 2-ethynylnaphthalene 2 or 2-(bromoethynyl)naphthalene 3 in high yields, depending on the electrolysis conditions .

Application 3: Electrochemically Modified Corey–Fuchs Reaction

  • Summary of Application: This study focuses on the electrochemical reduction of 2-(2,2-dibromovinyl)naphthalene, a compound similar to “2-(2,2-Dibromovinyl)-1-chloro-3-fluorobenzene”. The reaction can be directed towards the synthesis of the terminal alkyne or the bromoalkyne, depending on the electrolysis conditions .
  • Methods of Application: The electrochemical reduction of 2-(2,2-dibromovinyl)naphthalene in a DMF solution (Pt cathode) yields selectively 2-ethynylnaphthalene or 2-(bromoethynyl)naphthalene in high yields, depending on the electrolysis conditions .
  • Results or Outcomes: The study established that 2-(bromoethynyl)naphthalene can be converted into 2-ethynylnaphthalene by cathodic reduction .

Application 4: Synthesis of 4-(2,2-Dibromovinyl)phenol and Its One-Pot Esterification

  • Summary of Application: This research focuses on the synthesis and tandem esterification of 4-(2,2-dibromovinyl)phenol, which may provide more stable derivatives of the synthetic intermediate .
  • Methods of Application: The reaction of 4-hydroxybenzaldehyde with carbon tetrabromide under Corey–Fuchs conditions could proceed smoothly . The expected product 4-(2,2-dibromovinyl)phenol is unstable, but its derivatives are more stable .
  • Results or Outcomes: The in situ treatment of 4-(2,2-dibromovinyl)phenol with a diverse range of acids in the presence of dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) gave the corresponding esters in high yields .

Application 5: Electrochemically Modified Corey–Fuchs Reaction

  • Summary of Application: This study focuses on the electrochemical reduction of 2-(2,2-dibromovinyl)naphthalene, a compound similar to “2-(2,2-Dibromovinyl)-1-chloro-3-fluorobenzene”. The reaction can be directed towards the synthesis of the terminal alkyne or the bromoalkyne, depending on the electrolysis conditions .
  • Methods of Application: The electrochemical reduction of 2-(2,2-dibromovinyl)naphthalene in a DMF solution (Pt cathode) yields selectively 2-ethynylnaphthalene or 2-(bromoethynyl)naphthalene in high yields, depending on the electrolysis conditions .
  • Results or Outcomes: The study established that 2-(bromoethynyl)naphthalene can be converted into 2-ethynylnaphthalene by cathodic reduction .

Application 6: Synthesis of 4-(2,2-Dibromovinyl)phenol and Its One-Pot Esterification

  • Summary of Application: This research focuses on the synthesis and tandem esterification of 4-(2,2-dibromovinyl)phenol, which may provide more stable derivatives of the synthetic intermediate .
  • Methods of Application: The reaction of 4-hydroxybenzaldehyde with carbon tetrabromide under Corey–Fuchs conditions could proceed smoothly . The expected product 4-(2,2-dibromovinyl)phenol is unstable, but its derivatives are more stable .
  • Results or Outcomes: The in situ treatment of 4-(2,2-dibromovinyl)phenol with a diverse range of acids in the presence of dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) gave the corresponding esters in high yields .

Safety And Hazards

Like many halogenated compounds, “2-(2,2-Dibromovinyl)-1-chloro-3-fluorobenzene” could potentially be hazardous. It might be irritating to the skin and eyes, and could be harmful if ingested or inhaled .

Future Directions

The future directions for “2-(2,2-Dibromovinyl)-1-chloro-3-fluorobenzene” would depend on its properties and potential applications. For example, if it has useful biological activity, it could be developed into a new drug or pesticide .

properties

IUPAC Name

1-chloro-2-(2,2-dibromoethenyl)-3-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4Br2ClF/c9-8(10)4-5-6(11)2-1-3-7(5)12/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJPCIHNRXBMLST-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C=C(Br)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4Br2ClF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,2-Dibromovinyl)-1-chloro-3-fluorobenzene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2,2-Dibromovinyl)-1-chloro-3-fluorobenzene

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